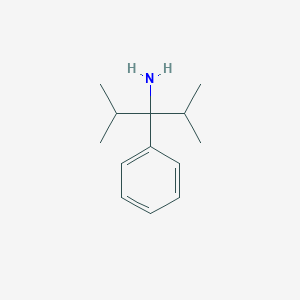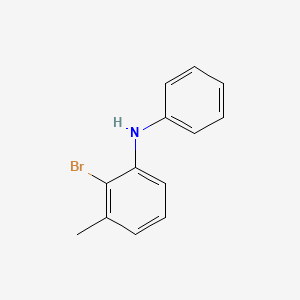
2-bromo-3-methyl-N-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-methyl-N-phenylaniline is an organic compound with the molecular formula C₁₃H₁₂BrN. It is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to an aniline moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination of 3-Methyl-N-phenylaniline: The compound can be synthesized by the bromination of 3-methyl-N-phenylaniline using bromine (Br₂) in the presence of a suitable solvent like dichloromethane (CH₂Cl₂) at low temperatures.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with bromine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-methyl-N-phenylaniline.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-Methyl-N-phenylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
2-Bromo-3-methyl-N-phenylaniline is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-bromo-3-methyl-N-phenylaniline exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
相似化合物的比较
2-Bromo-N-methylaniline: Similar structure but with a different substituent on the nitrogen atom.
3-Bromo-N-methylaniline: Similar structure but with the bromine atom in a different position.
2-Bromo-4-methyl-N-phenylaniline: Similar structure but with a different position of the methyl group.
Uniqueness: 2-Bromo-3-methyl-N-phenylaniline is unique due to its specific arrangement of substituents, which influences its reactivity and applications. The presence of both a bromine atom and a methyl group on the aniline ring provides distinct chemical properties compared to similar compounds.
属性
分子式 |
C13H12BrN |
|---|---|
分子量 |
262.14 g/mol |
IUPAC 名称 |
2-bromo-3-methyl-N-phenylaniline |
InChI |
InChI=1S/C13H12BrN/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-9,15H,1H3 |
InChI 键 |
JDLYUFPXPFMSMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



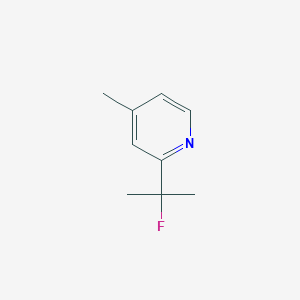
![2-Chloro-6-ethoxy-1-phenylpyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15358397.png)


![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
![(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15358416.png)
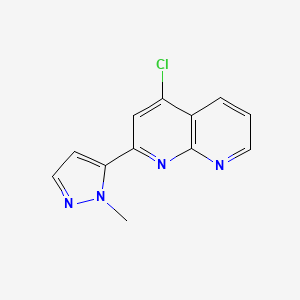
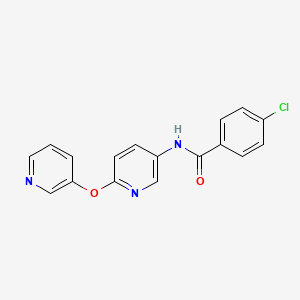
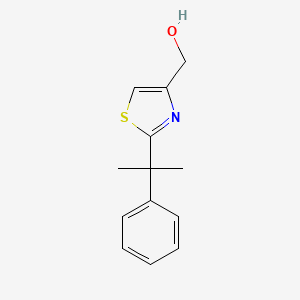
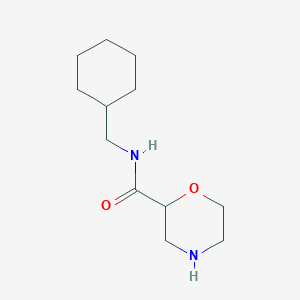

![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
